6-Bromo-4-chloro-2-(difluoromethyl)quinazoline
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Overview
Description
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9H4BrClF2N2 and a molecular weight of 293.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a quinazoline core. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
The exact mode of action would depend on the specific targets of this compound. It could inhibit or activate its targets, leading to changes in the biochemical pathways they are involved in .
The pharmacokinetics of “6-Bromo-4-chloro-2-(difluoromethyl)quinazoline”, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as its chemical properties, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .
The result of action would be the molecular and cellular effects caused by the interaction of “this compound” with its targets .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline typically involves the reaction of appropriate quinazoline precursors with bromine and chlorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinazoline N-oxides or dihydroquinazolines .
Scientific Research Applications
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
Comparison: Compared to similar compounds, 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .
Properties
IUPAC Name |
6-bromo-4-chloro-2-(difluoromethyl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClF2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECDSMTTDAVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341305-19-8 |
Source
|
Record name | 6-bromo-4-chloro-2-(difluoromethyl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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